molecular formula C17H16ClN5O2 B2425928 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-85-1

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2425928
CAS No.: 899972-85-1
M. Wt: 357.8
InChI Key: WYKOGJKZVOIMIY-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-chlorobenzyl Group: This step involves the alkylation of the triazole ring with 4-chlorobenzyl chloride.

    Attachment of the 2-methoxyphenyl Group: The final step involves the coupling of the triazole derivative with 2-methoxyphenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylbenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5O2C_{17}H_{16}ClN_{5}O_{2}, and it features several functional groups that contribute to its biological activity. The presence of an amino group and a chlorobenzyl moiety enhances its interaction with biological targets, while the methoxyphenyl group may influence its pharmacokinetic properties.

Property Value
Molecular FormulaC17H16ClN5O2
Molecular Weight351.79 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves a multi-step process. Common methods include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is often used for constructing triazole rings.
  • Substitution Reactions : Involves the introduction of various substituents on the triazole core to enhance biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Antiparasitic Activity

Triazoles have been explored for their potential in treating parasitic infections. A study focused on 1,2,3-triazole derivatives demonstrated promising antimalarial activity against Plasmodium falciparum and Plasmodium berghei. The compounds displayed low cytotoxicity in mammalian cell lines while effectively reducing parasitemia in vivo .

Enzyme Inhibition

The compound's mechanism of action may involve binding to specific enzymes or receptors. Notably:

  • Cholinesterase Inhibition : Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constants (IC50) for related compounds were reported as low as 0.23μM0.23\mu M, indicating strong potential for neuroprotective applications .

Case Studies

  • Antimalarial Studies : A comprehensive evaluation of triazole derivatives showed that certain compounds exhibited IC50 values in the submicromolar range against P. falciparum. These findings suggest that modifications in the triazole structure can significantly enhance antimalarial efficacy .
  • Neuroprotective Effects : In studies assessing neuroprotective properties, compounds with similar structural features demonstrated significant inhibition of neuroinflammation and oxidative stress markers in cellular models . This suggests that this compound could be a candidate for further investigation in neurodegenerative diseases.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKOGJKZVOIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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